Iodofenphos

Vue d'ensemble

Description

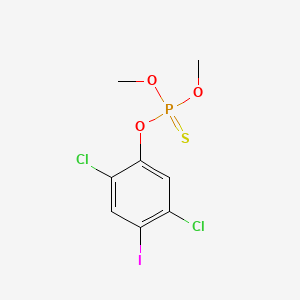

L’iodofenphos est un composé organophosphoré de formule moléculaire C₈H₈Cl₂IO₃PS et de masse moléculaire 412,997. Il est connu pour son utilisation comme insecticide, particulièrement efficace contre les ravageurs des céréales tels que Sitophilus oryzae, Tribolium castaneum et les larves de Trogoderma granarium . Le composé se caractérise par sa toxicité résiduelle significative, qui assure un contrôle prolongé des insectes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L’iodofenphos peut être synthétisé par réaction du 2,5-dichloro-4-iodophénol avec le O,O-diméthyl phosphorochloridothioate. La réaction implique généralement l’utilisation d’une base telle que la pyridine pour faciliter le processus d’estérification .

Méthodes de production industrielle : La production industrielle d’this compound implique l’estérification à grande échelle du 2,5-dichloro-4-iodophénol avec le O,O-diméthyl phosphorochloridothioate dans des conditions contrôlées afin d’assurer un rendement et une pureté élevés. Le processus peut inclure des étapes de purification telles que la recristallisation ou la distillation pour éliminer les impuretés .

Types de réactions :

Oxydation : L’this compound peut subir des réactions d’oxydation, conduisant à la formation de divers produits oxydés.

Réduction : Le composé peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium ou l’éthylate de sodium sont souvent utilisés.

Principaux produits formés :

Oxydation : Dérivés oxydés de l’this compound.

Réduction : Formes réduites du composé.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Agricultural Applications

Iodofenphos is utilized extensively in agriculture for pest control, particularly against nematodes and underground insects. Its effectiveness in controlling pests has made it a popular choice among farmers, despite regulatory restrictions due to its toxicity.

Efficacy Against Pests

- Target Pests : this compound is effective against a range of pests, including root-feeding nematodes and various soil-dwelling insects.

- Application Methods : It can be applied as a soil drench or incorporated into the soil before planting.

Environmental Monitoring

Recent studies have highlighted the potential of this compound and its metabolites as biomarkers for environmental monitoring, particularly in assessing pesticide exposure in humans.

Biomonitoring Studies

- Human Exposure : Research indicates that metabolites of this compound can be detected in human biological samples, providing insights into pesticide exposure levels.

- Metabolite Stability : Studies have shown that certain metabolites, such as isocarbophos oxon (ICPO), are more stable and can serve as reliable biomarkers for monitoring exposure to this compound .

Toxicological Insights

This compound has been associated with various toxicological effects, which necessitate careful monitoring and regulation.

Toxicity Assessments

- Acute Toxicity : this compound exhibits high acute toxicity levels, prompting restrictions on its use in food crops .

- Long-term Effects : Chronic exposure studies indicate potential hepatotoxic effects and the need for further research on its long-term impact on human health .

Case Studies

Several case studies illustrate the applications and implications of this compound in real-world scenarios.

Case Study: Biomonitoring in Agricultural Workers

A study conducted on agricultural workers exposed to this compound revealed significant levels of ICPO in urine samples, suggesting a direct correlation between pesticide application and human exposure levels. This study underscores the importance of biomonitoring for health assessments in occupational settings .

Case Study: Environmental Impact Assessment

An environmental impact assessment conducted in regions with high agricultural activity showed that residues of this compound were detectable in soil and water samples, raising concerns about environmental contamination and its effects on non-target species .

Data Tables

The following tables summarize key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Agricultural Use | Insecticide for nematodes and soil insects | Effective but highly toxic |

| Biomonitoring | Detection of metabolites in human samples | ICPO as a reliable biomarker |

| Environmental Monitoring | Residue detection in soil and water | Concerns over contamination |

| Toxicological Study | Subject | Findings |

|---|---|---|

| Acute Toxicity | Rats | High toxicity levels observed |

| Chronic Exposure | Humans | Links to hepatotoxicity noted |

Mécanisme D'action

L’iodofenphos exerce ses effets insecticides en inhibant l’acétylcholinestérase, une enzyme cruciale pour le bon fonctionnement du système nerveux chez les insectes. Cette inhibition conduit à l’accumulation d’acétylcholine au niveau des synapses, provoquant une transmission continue des impulsions nerveuses, une paralysie et finalement la mort de l’insecte .

Composés similaires :

Malathion : Un autre insecticide organophosphoré avec un mécanisme d’action similaire, mais une structure chimique différente.

Bromophos : Partage des propriétés insecticides similaires, mais diffère dans sa composition chimique.

Pirimiphos-méthyle : Utilisé pour des applications similaires, mais possède une structure moléculaire distincte.

Unicité de l’this compound : L’this compound est unique en raison de sa forte toxicité résiduelle et de son efficacité contre un large éventail de ravageurs des céréales. Sa structure chimique, qui comprend le groupe iodophényle, le distingue des autres insecticides organophosphorés .

Comparaison Avec Des Composés Similaires

Malathion: Another organophosphorus insecticide with a similar mechanism of action but different chemical structure.

Bromophos: Shares similar insecticidal properties but differs in its chemical composition.

Pirimiphos-methyl: Used for similar applications but has a distinct molecular structure.

Uniqueness of Iodofenphos: this compound is unique due to its high residual toxicity and effectiveness against a broad spectrum of grain pests. Its chemical structure, which includes the iodophenyl group, distinguishes it from other organophosphorus insecticides .

Activité Biologique

Iodofenphos, an organophosphorus compound with the chemical formula C₈H₈Cl₂IO₃PS, is primarily utilized as an insecticide and acaricide. Its biological activity is largely attributed to its potent inhibition of the enzyme acetylcholinesterase (AChE), which plays a crucial role in neurotransmission across various species, particularly insects. This article delves into the biological activity of this compound, highlighting its mechanism of action, comparative efficacy, and environmental implications.

This compound exerts its biological effects primarily through the inhibition of AChE. This enzyme is responsible for breaking down acetylcholine (ACh) in the synaptic cleft, a critical process for terminating nerve impulses. When this compound inhibits AChE, it leads to an accumulation of ACh, resulting in continuous stimulation of the nervous system, which can cause paralysis and death in target organisms.

- Chemical Structure : The presence of iodine in this compound contributes to its unique reactivity compared to other organophosphorus compounds.

- Binding Affinity : Research indicates that this compound has a high binding affinity for AChE, making it one of the most effective organophosphorus insecticides available .

Comparative Efficacy

The effectiveness of this compound can be compared to other common organophosphorus insecticides. The following table summarizes key features and characteristics:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| This compound | C₈H₈Cl₂IO₃PS | High binding affinity for AChE; includes iodine |

| Chlorpyrifos | C₁₂H₁₄Cl₃NO₄PS | Persistent environmental contaminant |

| Diazinon | C₁₂H₁₁N₂O₃PS | Broad-spectrum; less toxic to mammals |

| Malathion | C₁₃H₁₈O₃PS | Rapidly metabolized; safer for non-target species |

| Parathion | C₁₄H₁₈NO₄PS | Highly toxic; restricted or banned in many countries |

Case Studies and Research Findings

- Insecticidal Activity : A study demonstrated that this compound effectively controls pests like Sitophilus oryzae (rice weevil) and Tribolium castaneum (red flour beetle) with significant residual activity on stored grains .

- Toxicity Assessment : Research has shown that this compound exhibits acute toxicity towards non-target organisms, raising concerns about its environmental impact. The compound's high toxicity profile necessitates careful handling and application practices .

- Biodegradability Studies : Recent computational studies have evaluated the biodegradability of this compound, suggesting that while it is effective as a pesticide, its persistence in the environment could lead to bioaccumulation and adverse ecological effects .

Environmental Implications

The use of this compound in agriculture poses both benefits and risks. While it is effective in managing pest populations and enhancing crop yields, its high toxicity to non-target organisms raises concerns regarding its environmental safety. Regulatory bodies are increasingly scrutinizing the use of such compounds to mitigate potential ecological damage.

Propriétés

IUPAC Name |

(2,5-dichloro-4-iodophenoxy)-dimethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2IO3PS/c1-12-15(16,13-2)14-8-4-5(9)7(11)3-6(8)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVLUOAHQIVABZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)OC1=CC(=C(C=C1Cl)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2IO3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040278 | |

| Record name | Iodenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid or white solid; mp = 72-73 or 75 deg C; [Merck Index] Solid; [SAX] Solid; [MSDSonline] | |

| Record name | Iodofenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

AT 20 °C: <2 MG/L WATER; 450 G/L ACETONE, TOLUENE; 810 G/L DICHLOROMETHANE; 30 G/L METHANOL, OCTAN-1-OL, AT 20 °C: BENZENE 61%; ISOPROPANOL 23%, HEXANE 3.3%, Soluble in acetone, xylene. Slightly soluble in alcohol, soluble in water | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.0 gm/cu cm @ 20 °C | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000082 [mmHg], 8.25X10-7 mm Hg at 20 °C | |

| Record name | Iodofenphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5639 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Cholinesterase inhibitor., The cardiovascular actions of anticholinesterase agents are complex, since they reflect both ganglionic and postganglionic effects of accumulated ACh on the heart and blood vessels. The predominant effect on the heart from the peripheral action of accumulated ACh is bradycardia, resulting in a fall in cardiac output. Higher doses usually cause a fall in blood pressure, often as a consequence of effects of anticholinesterase agents on the medullary vasomotor centers of the CNS. /Anticholinesterase agents/, Organophosphorus derivatives act by combining with and inactivating the enzyme acetylcholinesterase. ... The inactivation of cholinesterase by cholinesterase inhibitor pesticides allows the accumulation of large amounts of acetylcholine, with resultant widespread effects that may be ... separated into 4 categories: (1) Potentiation of postganglionic parasympathetic activity. ... (2) Persistent depolarization of skeletal muscle ... (3) Initial stimulation following depression of cells of central nervous system ... (4) Variable ganglionic stimulation or blockade ... /Cholinesterase inhibitor pesticides/, The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, For more Mechanism of Action (Complete) data for IODOFENPHOS (7 total), please visit the HSDB record page. | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, CRYSTALLINE POWDER, Pale yellow oil, solidifies to crystals | |

CAS No. |

18181-70-9 | |

| Record name | Iodofenphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18181-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodofenphos [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018181709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodenphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodofenphos | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODOFENPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SME6G1846X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

72-73 °C | |

| Record name | IODOFENPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1568 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.